3-Methyl-5-(4-aminophenyl)isoxazole

Anticancer Cytotoxicity Medicinal Chemistry

3-Methyl-5-(4-aminophenyl)isoxazole (CAS 64656-94-6) is a heterocyclic building block belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom at adjacent positions. Its structural features include a reactive primary amine on the phenyl ring, enabling straightforward functionalization , and a methyl group at the 3-position that modulates lipophilicity and electronic distribution.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 64656-94-6
Cat. No. B1432529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(4-aminophenyl)isoxazole
CAS64656-94-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
InChIKeyCFOHIFUPLRXIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(4-aminophenyl)isoxazole (CAS 64656-94-6) for Medicinal Chemistry and Drug Discovery Procurement


3-Methyl-5-(4-aminophenyl)isoxazole (CAS 64656-94-6) is a heterocyclic building block belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom at adjacent positions. Its structural features include a reactive primary amine on the phenyl ring, enabling straightforward functionalization [1], and a methyl group at the 3-position that modulates lipophilicity and electronic distribution [2]. This compound serves as a versatile intermediate in medicinal chemistry and drug discovery programs [1], with applications spanning anticancer, antimicrobial, and immunomodulatory research [2].

Why Generic Isoxazole Derivatives Cannot Replace 3-Methyl-5-(4-aminophenyl)isoxazole


Substituting 3-Methyl-5-(4-aminophenyl)isoxazole with a generic isoxazole analog carries significant risk due to the precise regiochemistry of its substituents. The combination of a methyl group at the 3-position and a 4-aminophenyl group at the 5-position creates a unique electronic and steric environment that dictates both synthetic versatility and biological target engagement [1]. As demonstrated in structure-activity relationship (SAR) studies, even minor alterations to the isoxazole ring substitution pattern can drastically change potency and selectivity [2]. Furthermore, the primary amine functionality provides a critical synthetic handle for derivatization that is absent in many commercially available isoxazole alternatives [1]. The specific data in Section 3 quantifies the distinct biological profile that this precise substitution pattern confers.

Quantitative Evidence Differentiating 3-Methyl-5-(4-aminophenyl)isoxazole from Analogs


Cytotoxicity Profile: A549 Lung Cancer Cell Line Activity

3-Methyl-5-(4-aminophenyl)isoxazole demonstrates measurable cytotoxic activity against the A549 human lung adenocarcinoma cell line. In a comparative study of isoxazole derivatives, this compound exhibited an IC50 of 15 µM against A549 cells, positioning it as a moderately active scaffold for further optimization [1]. While this activity is lower than that of some highly optimized lead compounds, it is a verifiable starting point for structure-activity relationship (SAR) campaigns, particularly when contrasted with inactive isoxazole regioisomers [2].

Anticancer Cytotoxicity Medicinal Chemistry

Immunomodulatory Activity: Enhanced Lymphocyte Proliferation in Murine Model

3-Methyl-5-(4-aminophenyl)isoxazole exhibits a distinct immunomodulatory profile characterized by the enhancement of lymphocyte proliferation. In a BALB/c mouse model, treatment with this compound resulted in increased lymphocyte proliferation [1]. This stimulatory effect is a key differentiator from other isoxazole derivatives, which have been shown to have immunosuppressive or anti-inflammatory properties in similar models [2]. This class-level inference suggests that the specific substitution pattern may bias activity toward immunostimulation.

Immunomodulation Immunology Drug Discovery

Synthetic Versatility: Primary Amine as a Handle for Derivatization

The presence of a primary amine on the phenyl ring is a critical structural feature that enables straightforward functionalization of 3-Methyl-5-(4-aminophenyl)isoxazole. This amine can be directly coupled to various fragments, peptides, or solid supports, providing a versatile synthetic handle [1]. This is a key differentiator from many other isoxazole derivatives, such as 3-Methyl-5-phenylisoxazole (CAS 1008-75-9), which lacks this reactive group and therefore offers fewer options for late-stage diversification [2]. The amine also serves as a hydrogen bond donor, contributing to potential interactions with biological targets .

Medicinal Chemistry Synthetic Chemistry Building Blocks

Structural Specificity: Distinct Regiochemistry Impacts Biological Activity

The precise regiochemistry of 3-Methyl-5-(4-aminophenyl)isoxazole—a methyl group at the 3-position and a 4-aminophenyl group at the 5-position—imparts distinct biological activities compared to other isoxazole derivatives [1]. For example, the closely related compound 5-Methylisoxazole, which lacks the 4-aminophenyl moiety, exhibits a different spectrum of activities. This difference underscores the importance of the specific substitution pattern for target engagement. More broadly, SAR studies on isoxazole-containing pharmaceuticals consistently demonstrate that even minor modifications to the isoxazole ring can profoundly affect potency and selectivity [2].

Medicinal Chemistry SAR Drug Design

Optimal Research Applications for 3-Methyl-5-(4-aminophenyl)isoxazole Based on Quantitative Evidence


Hit-to-Lead Optimization in Anticancer Programs

3-Methyl-5-(4-aminophenyl)isoxazole is well-suited as a starting point for hit-to-lead optimization in oncology. Its demonstrated cytotoxicity against the A549 lung cancer cell line (IC50 = 15 µM) [1] provides a measurable baseline for SAR studies. The presence of a primary amine allows for rapid analog synthesis through amide coupling or other derivatization methods, enabling medicinal chemists to efficiently explore chemical space to improve potency and selectivity [2].

Immunomodulatory Agent Development

This compound is a candidate for developing novel immunomodulatory agents, particularly those requiring immune stimulation. Its ability to enhance lymphocyte proliferation in a murine model [1] distinguishes it from many isoxazole derivatives that exhibit immunosuppressive properties [2]. Researchers can leverage this profile to investigate mechanisms of immune activation or to develop adjuvants for vaccines and cancer immunotherapies.

Synthesis of Diversified Chemical Libraries

As a versatile building block with a reactive amine handle, 3-Methyl-5-(4-aminophenyl)isoxazole is ideally suited for the rapid generation of diverse chemical libraries [1]. Its core structure is a privileged scaffold in medicinal chemistry [2], and its straightforward functionalization enables parallel synthesis approaches. This application scenario is particularly valuable for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) campaigns.

Chemical Biology Tool for Target Validation

The distinct substitution pattern of 3-Methyl-5-(4-aminophenyl)isoxazole makes it a specific chemical probe for target validation studies. Unlike simpler isoxazole analogs, its precise regiochemistry is likely to engage a unique set of biological targets [1]. This specificity allows researchers to use the compound as a tool to deconvolute the role of specific proteins or pathways in disease models, with the added benefit of the amine group for further derivatization into affinity probes or PROTACs.

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